molecular formula C12H15ClFNO B5361089 N-(sec-butyl)-2-(4-chloro-2-fluorophenyl)acetamide

N-(sec-butyl)-2-(4-chloro-2-fluorophenyl)acetamide

Cat. No. B5361089
M. Wt: 243.70 g/mol
InChI Key: WQFUALMHPJFIAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(sec-butyl)-2-(4-chloro-2-fluorophenyl)acetamide, also known as BCT-197, is a chemical compound that has gained attention for its potential therapeutic applications. This compound belongs to the family of amides and is synthesized through a multistep process.

Mechanism of Action

N-(sec-butyl)-2-(4-chloro-2-fluorophenyl)acetamide works by inhibiting the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the inflammatory response. By inhibiting PDE4, this compound reduces the production of inflammatory mediators, such as cytokines and chemokines, and thus reduces inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been found to reduce airway hyperresponsiveness, decrease mucus production, and improve lung function in animal models of asthma and COPD. In addition, it has been shown to reduce inflammation and improve the symptoms of IBD in animal models.

Advantages and Limitations for Lab Experiments

N-(sec-butyl)-2-(4-chloro-2-fluorophenyl)acetamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and is well-tolerated in animal studies. However, one limitation of this compound is that it has poor solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research on N-(sec-butyl)-2-(4-chloro-2-fluorophenyl)acetamide. One area of interest is its potential use in the treatment of other inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Another area of interest is the development of more soluble forms of this compound, which could improve its effectiveness in certain experimental settings. Finally, there is a need for further studies to determine the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of N-(sec-butyl)-2-(4-chloro-2-fluorophenyl)acetamide involves a series of chemical reactions that start with the reaction of 4-chloro-2-fluoroaniline and sec-butyl isocyanate. This reaction produces the intermediate, N-(sec-butyl)-4-chloro-2-fluoroaniline, which is then reacted with acetic anhydride to form this compound.

Scientific Research Applications

N-(sec-butyl)-2-(4-chloro-2-fluorophenyl)acetamide has been the subject of several scientific studies due to its potential therapeutic applications. It has been found to have anti-inflammatory effects and has been studied for its potential use in the treatment of various diseases such as asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD).

properties

IUPAC Name

N-butan-2-yl-2-(4-chloro-2-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClFNO/c1-3-8(2)15-12(16)6-9-4-5-10(13)7-11(9)14/h4-5,7-8H,3,6H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQFUALMHPJFIAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CC1=C(C=C(C=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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